
3-Bromo-3',3''-dichlorotrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3’,3’'-dichlorotrityl alcohol is an organic compound with the molecular formula C19H13BrCl2O. It is a derivative of trityl alcohol, where the trityl group is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’,3’'-dichlorotrityl alcohol typically involves the reaction of trityl alcohol with brominating and chlorinating agents. One common method is the electrophilic aromatic substitution reaction, where trityl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’,3’'-dichlorotrityl alcohol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient halogenation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-3’,3’'-dichlorotrityl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohol derivatives.
Substitution: Formation of substituted trityl alcohol derivatives.
Applications De Recherche Scientifique
3-Bromo-3’,3’'-dichlorotrityl alcohol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-3’,3’'-dichlorotrityl alcohol involves its interaction with molecular targets through its hydroxyl and halogen functional groups. The compound can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trityl Alcohol: The parent compound without halogen substitutions.
3-Bromo-3’,3’'-trityl Alcohol: A derivative with only bromine substitution.
3-Chloro-3’,3’'-trityl Alcohol: A derivative with only chlorine substitution.
Uniqueness
3-Bromo-3’,3’'-dichlorotrityl alcohol is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its mono-substituted counterparts. The combination of these halogens can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable reagent in various chemical and biological studies.
Propriétés
Formule moléculaire |
C19H13BrCl2O |
|---|---|
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
(3-bromophenyl)-bis(3-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-7-1-4-13(10-16)19(23,14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15/h1-12,23H |
Clé InChI |
MTDKYTGQKHBZLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


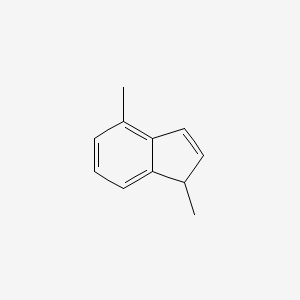
![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
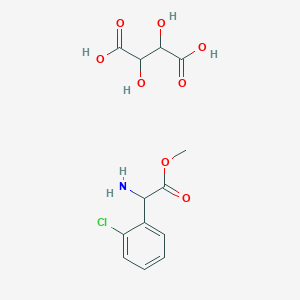
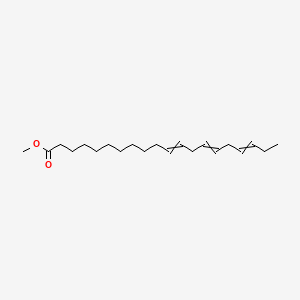

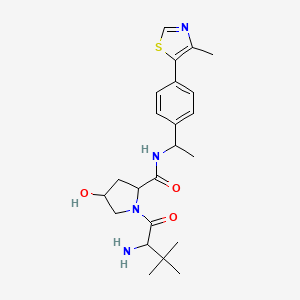
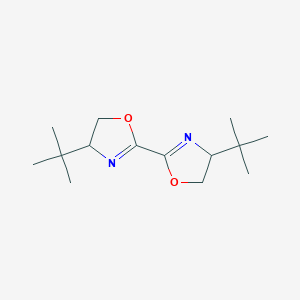

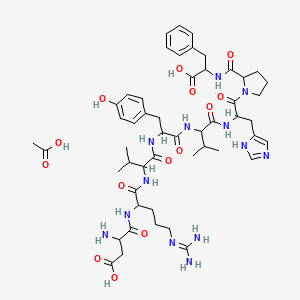

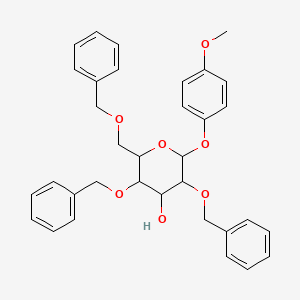

![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
